![molecular formula C19H17NO2 B14316663 4,4'-[(3-Aminophenyl)methylene]diphenol CAS No. 109811-59-8](/img/structure/B14316663.png)
4,4'-[(3-Aminophenyl)methylene]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(3-Aminophenyl)methylene]diphenol is an organic compound with the molecular formula C19H17NO2 It is a derivative of diphenol with an aminophenyl group attached to the methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(3-Aminophenyl)methylene]diphenol typically involves the reaction of 3-aminophenol with formaldehyde and phenol under acidic conditions. The reaction proceeds through a condensation mechanism where the aminophenyl group reacts with formaldehyde to form a methylene bridge, which subsequently reacts with phenol to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar process, but with optimized conditions to ensure higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(3-Aminophenyl)methylene]diphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Applications De Recherche Scientifique
4,4’-[(3-Aminophenyl)methylene]diphenol has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and resins.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as adhesives and coatings.
Mécanisme D'action
The mechanism of action of 4,4’-[(3-Aminophenyl)methylene]diphenol involves its interaction with various molecular targets. The aminophenyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenolic hydroxyl groups can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenedianiline: Similar structure but with two amino groups instead of one aminophenyl group.
Bisphenol A: Similar diphenol structure but with two phenol groups connected by a methylene bridge.
Propriétés
Numéro CAS |
109811-59-8 |
|---|---|
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
4-[(3-aminophenyl)-(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C19H17NO2/c20-16-3-1-2-15(12-16)19(13-4-8-17(21)9-5-13)14-6-10-18(22)11-7-14/h1-12,19,21-22H,20H2 |
Clé InChI |
LVZHTGZGDYWLHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


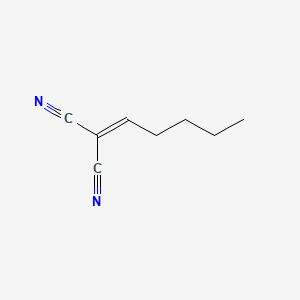
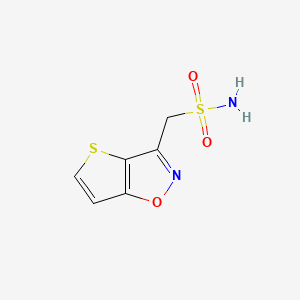
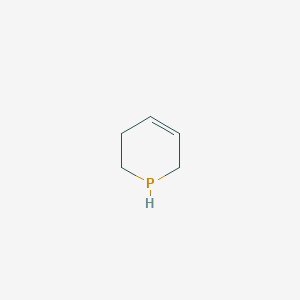
![N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14316596.png)
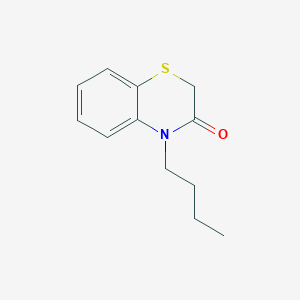
![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
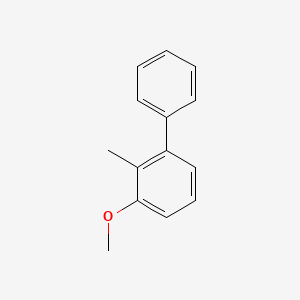
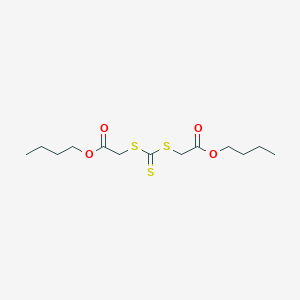
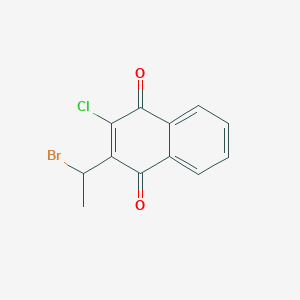
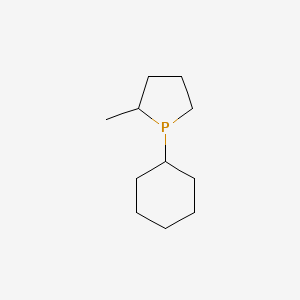
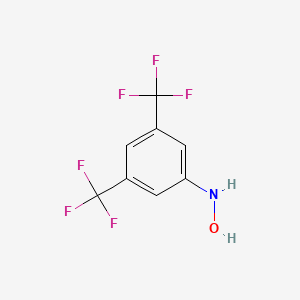
![Ethyl [2-(phenyltellanyl)hexadecyl]carbamate](/img/structure/B14316659.png)

